

In-Depth Technical Guide: 3-Bromo-N,N-diphenylaniline (CAS 78600-33-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-N,N-diphenylaniline

Cat. No.: B1284278

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-N,N-diphenylaniline**, a halogenated aromatic amine of interest in synthetic chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, and potential applications, presented in a structured format for easy reference by researchers and professionals in drug development and related fields.

Core Physicochemical Properties

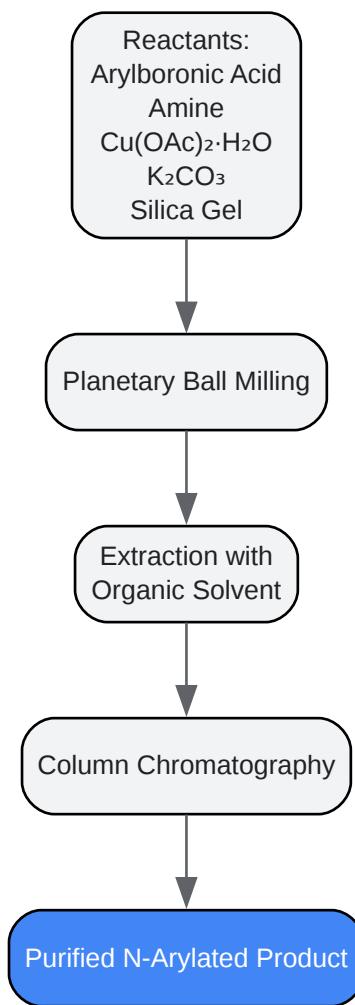
3-Bromo-N,N-diphenylaniline is a solid compound at room temperature. Its core properties are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value	Reference(s)
CAS Number	78600-33-6	
Molecular Formula	C ₁₈ H ₁₄ BrN	
Molecular Weight	324.21 g/mol	
Appearance	Solid	
Melting Point	92-96 °C	
Boiling Point	193 °C at 2.5 mmHg	
SMILES String	<chem>Brc1cccc(c1)N(c2ccccc2)c3ccc3</chem>	
InChI Key	YDXLVFKTOSKBKT- UHFFFAOYSA-N	

Spectroscopic Data

Detailed experimental spectroscopic data for **3-Bromo-N,N-diphenylaniline** is not widely available in the public domain. However, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.^[1] A reference to a ¹³C NMR spectrum is available on SpectraBase, though access to the full spectrum may require a subscription.^[2] For the related compound 3-bromodiphenylamine, FT-IR and FT-Raman spectroscopic analyses have been reported, providing insights into the vibrational modes of a similar molecular skeleton.

Synthesis and Reactivity


A general, solvent-free method for the N-arylation of amines using arylboronic acids under ball milling conditions has been described, which could be adapted for the synthesis of **3-Bromo-N,N-diphenylaniline**.^[3] This method represents an environmentally friendly approach to forming C-N bonds.

Experimental Protocol: General Solvent-Free N-Arylation of Amines (Adapted)^[3]

This protocol is a general procedure and would require optimization for the specific synthesis of **3-Bromo-N,N-diphenylaniline**.

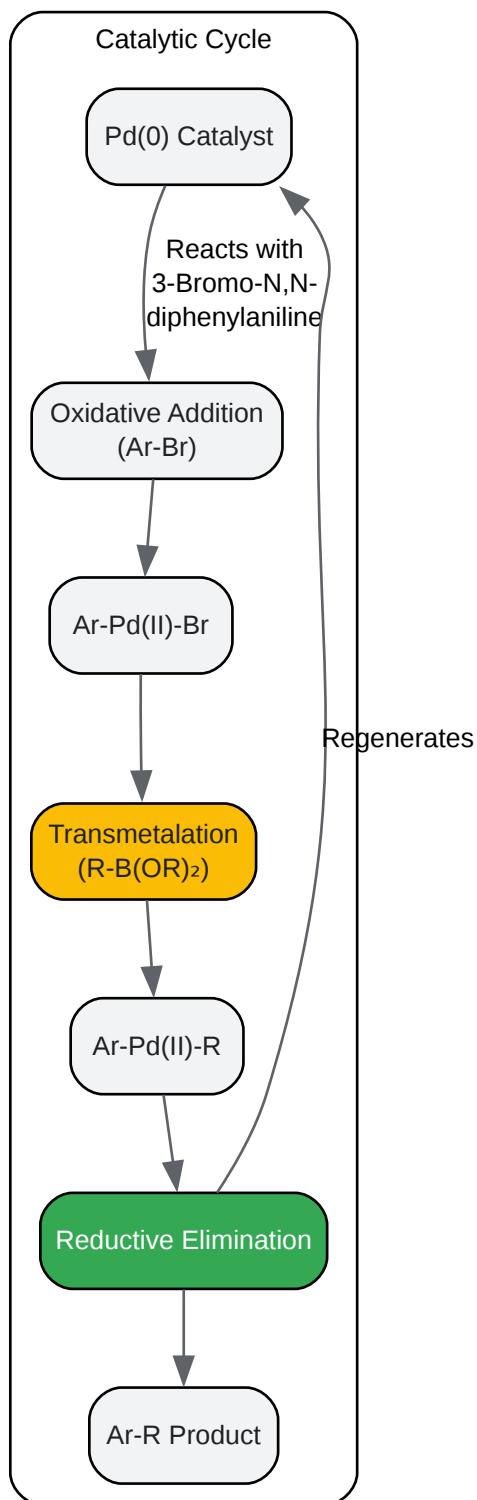
- Reactants: A mixture of an arylboronic acid (e.g., 3-bromophenylboronic acid), an amine (e.g., diphenylamine), a copper (II) acetate monohydrate catalyst, potassium carbonate as a base, and silica gel are used.
- Apparatus: The reaction is carried out in a screw-capped stainless steel vial within a planetary-centrifugal mill. Stainless steel balls of varying diameters are used as the milling media.
- Procedure:
 - The reactants, catalyst, base, and silica gel are added to the milling vial along with the stainless steel balls.
 - The vial is placed in the planetary-centrifugal mill and subjected to high-speed milling cycles. A typical cycle involves milling at a high rotational speed (e.g., 1290 rpm) for a set duration, followed by a cooling period.
 - The reaction progress is monitored by Thin Layer Chromatography (TLC).
 - Upon completion, the reaction mixture is dissolved in an appropriate organic solvent (e.g., ethyl ether) and washed with brine.
 - The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
 - The resulting residue is purified by column chromatography on silica gel to yield the desired N-arylated product.

Logical Workflow for the General Synthesis:

[Click to download full resolution via product page](#)

Caption: General workflow for solvent-free N-arylation.

Potential Applications


While specific applications for **3-Bromo-N,N-diphenylaniline** are not extensively documented, its structural motifs suggest potential utility in several areas of research and development.

Organic Synthesis

As a brominated aromatic amine, this compound is a versatile intermediate for various cross-coupling reactions. The bromine atom can serve as a handle for palladium-catalyzed reactions such as the Suzuki-Miyaura coupling to form new carbon-carbon bonds and the Buchwald-Hartwig amination to form new carbon-nitrogen bonds. These reactions are fundamental in the

synthesis of complex organic molecules, including pharmaceuticals and functional materials.[\[4\]](#)
[\[5\]](#)

Conceptual Signaling Pathway for Suzuki-Miyaura Coupling:

[Click to download full resolution via product page](#)

Caption: Conceptual catalytic cycle for Suzuki-Miyaura coupling.

Materials Science

Triphenylamine derivatives are known for their electron-donating properties and are widely used in the development of organic electronic materials.^[6] Although not specifically reported for **3-Bromo-N,N-diphenylaniline**, its isomer, 4-bromotriphenylamine, is used as a hole transport material in Organic Light-Emitting Diodes (OLEDs).^[7] The bromine atom allows for further functionalization to tune the electronic and photophysical properties of the resulting materials. This suggests that **3-Bromo-N,N-diphenylaniline** could be a valuable building block for novel organic semiconductors.

Drug Development

The diphenylamine scaffold is present in a number of biologically active compounds.^[8] While there is no specific data on the biological activity of **3-Bromo-N,N-diphenylaniline**, its derivatives could be synthesized and screened for various pharmacological activities. The bromo-substituent provides a site for diversification to explore structure-activity relationships. For instance, derivatives of other brominated aromatic compounds have been investigated for their antimicrobial and anti-inflammatory properties.

Safety Information

3-Bromo-N,N-diphenylaniline is classified as a warning-level hazard. It is harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction and respiratory irritation. It may also cause long-lasting harmful effects to aquatic life. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.

Hazard Statement	GHS Code
Harmful if swallowed	H302
Causes skin irritation	H315
May cause an allergic skin reaction	H317
Causes serious eye irritation	H319
May cause respiratory irritation	H335
May cause long lasting harmful effects to aquatic life	H413

Conclusion

3-Bromo-N,N-diphenylaniline is a chemical intermediate with potential for broader application in organic synthesis and materials science. While detailed experimental data and specific applications are currently limited in publicly accessible literature, its chemical structure suggests it is a valuable precursor for the synthesis of more complex molecules through well-established cross-coupling methodologies. Further research into its synthesis, characterization, and evaluation in areas such as organic electronics and medicinal chemistry is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 78600-33-6|3-Bromo-N,N-diphenylaniline|BLD Pharm [bldpharm.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. soc.chim.it [soc.chim.it]

- 6. Triphenylamine-based small-molecule fluorescent probes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Bromo-N,N-diphenylaniline (CAS 78600-33-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1284278#3-bromo-n-n-diphenylaniline-cas-number-78600-33-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com